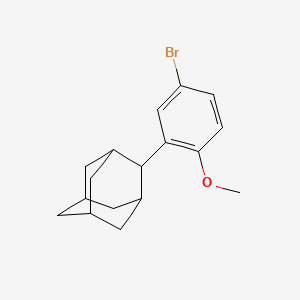

2-(5-Bromo-2-methoxyphenyl)adamantane

Description

2-(5-Bromo-2-methoxyphenyl)adamantane (CAS: 104224-63-7) is a brominated adamantane derivative featuring a methoxy-substituted phenyl ring at the 2-position of the adamantane scaffold. Its molecular weight is 321.25 g/mol, and it is structurally characterized by the rigid, three-dimensional adamantane core, which confers enhanced stability and unique steric properties . This compound is primarily utilized as an intermediate in catalytic cross-coupling reactions, such as the polymer-bound phosphine-catalyzed arylamination of 1-(5-bromo-2-methoxyphenyl)adamantane with chloroanilines (e.g., 4-chloroaniline), forming complex intermediates in synthetic pathways .

Properties

Molecular Formula |

C17H21BrO |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)adamantane |

InChI |

InChI=1S/C17H21BrO/c1-19-16-3-2-14(18)9-15(16)17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17H,4-8H2,1H3 |

InChI Key |

JLXGISLEMCPIIE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2C3CC4CC(C3)CC2C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Conformational Similarities

Adamantane derivatives often exhibit synclinal conformations due to steric interactions between the adamantyl group and substituents on aromatic rings. For example:

- 2-(Adamantan-1-yl)-2-oxoethyl benzoates : These esters adopt synclinal conformations in crystals, with packing in head-to-tail (adamantane-to-phenyl) arrangements. This structural redundancy is common in adamantane-based esters .

- The 4-phenyl-para-carborane derivative exhibits higher estrogen receptor binding activity (10× more potent than 17β-estradiol) compared to the analogous adamantane derivative (Figure 26a in ) .

Pharmacological Activity

Antioxidant and Anti-Inflammatory Properties

- 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate : Demonstrates superior hydrogen peroxide radical scavenging activity compared to standard antioxidants .

- Nitrogen-containing adamantane derivatives (e.g., 2p, 2q, 2r) : Exhibit potent anti-inflammatory effects, outperforming diclofenac sodium in protein denaturation assays. This highlights the role of nitrogen substituents in enhancing bioactivity .

Estrogen Receptor Modulation

Key Data Table: Comparison of Adamantane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.